N1-allyl-N2-(3-phenylpropyl)oxalamide

Catalog No.
S3036594
CAS No.
920393-40-4
M.F
C14H18N2O2
M. Wt
246.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-allyl-N2-(3-phenylpropyl)oxalamide

CAS Number

920393-40-4

Product Name

N1-allyl-N2-(3-phenylpropyl)oxalamide

IUPAC Name

N-(3-phenylpropyl)-N'-prop-2-enyloxamide

Molecular Formula

C14H18N2O2

Molecular Weight

246.31

InChI

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18)

InChI Key

MSSMAZADYRUEHG-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1

solubility

not available

Supramolecular Organogels

Specific Scientific Field: This application falls under the field of Nanotechnology and Material Science .

Summary of the Application: Mono-N-alkylated primary oxalamide derivatives, such as “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been found to be excellent low molecular weight gelators for a variety of different organic solvents with different polarities and hydrogen-bonding abilities .

Methods of Application or Experimental Procedures: Solvent-gelator interactions were analyzed using Hansen solubility parameters, while 1H NMR and FTIR spectroscopy were used to probe the driving forces for the supramolecular gelation .

Results or Outcomes: For select solvents, the molecular structures of the tail-groups did have a significant effect on gel properties such as the critical gelator concentration, thermal stability, gel stiffness, gel strength, network morphology, and molecular packing .

Polymer Nucleation

Specific Scientific Field: This application falls under the field of Polymer Science and Material Engineering .

Summary of the Application: Oxalamide based compounds have been found to be efficient nucleating agents for various polymers .

Methods of Application or Experimental Procedures: The effect of an aliphatic oxalamide based nucleating agent on the melt and crystallization behavior of isotactic polypropylene (iPP) under defined shear conditions was studied .

Results or Outcomes: The presence of 0.5 wt % of the oxalamide based nucleating agent in iPP results in a significant suppression in iPP melt viscosity . This suppression in melt viscosity in combination with enhanced nucleation efficiency at low as well as high shear rates makes this self-assembling oxalamide based nucleating agent a promising candidate for fast processing .

Stereoselective Synthesis

Specific Scientific Field: This application falls under the field of Organic Chemistry and Pharmaceutical Sciences .

Summary of the Application: Oxalamide derivatives have been used in the stereoselective synthesis of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-l-alanine, a portion of the molecule of angiotensin converting-enzyme (ACE) inhibitors .

Methods of Application or Experimental Procedures: The synthesis involves reductive amination utilizing catecholborane .

Results or Outcomes: The stereoselective synthesis of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-l-alanine has been successfully achieved, and this method has further applications in the synthesis of ACE inhibitors .

Antimicrobial and Antioxidant Activity

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application: N-phenylpropyl-3-substituted indoline-2-one derivatives, which are structurally similar to “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been synthesized and evaluated for their antimicrobial and antioxidant activity .

Methods of Application or Experimental Procedures: The synthesis, characterization, and evaluation of these compounds were carried out using standard procedures in medicinal chemistry .

Metabolic Engineering

Specific Scientific Field: This application falls under the field of Bioengineering and Microbiology .

Summary of the Application: Escherichia coli has been engineered for de novo production of 3-phenylpropanol, a compound structurally similar to “N1-allyl-N2-(3-phenylpropyl)oxalamide”, via a retrobiosynthesis approach .

Methods of Application or Experimental Procedures: The process involved the design of a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine and comprising the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) .

Results or Outcomes: The highest titer of 3-phenylpropanol was achieved in E. coli via systems metabolic engineering strategies including enzyme sources variety, chromosome engineering, metabolic strength balancing and fermentation optimization .

Sustainable Synthesis

Specific Scientific Field: This application falls under the field of Green Chemistry .

Summary of the Application: A new synthesis of oxalamides, by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex, is presented .

Methods of Application or Experimental Procedures: The synthesis involves the use of a ruthenium pincer complex as a homogeneous catalyst .

Results or Outcomes: The process results in the sustainable synthesis of oxalamides, generating H2 as a byproduct .

N1-allyl-N2-(3-phenylpropyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure, which features an allyl group and a phenylpropyl group. The presence of these functional groups contributes to its distinct chemical properties, making it a compound of interest in various fields of research, including organic chemistry and medicinal chemistry. Its molecular formula is C15_{15}H18_{18}N2_{2}O2_{2}, indicating the presence of two nitrogen atoms, which are integral to its oxalamide functionality.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: The allyl and phenylpropyl groups can participate in nucleophilic or electrophilic substitution reactions, yielding various substituted oxalamides.

Common Reagents and Conditions

  • Oxidation: Typically performed in acidic conditions using potassium permanganate.
  • Reduction: Conducted in anhydrous ether with lithium aluminum hydride.
  • Substitution: Nucleophiles such as halides or amines are used in the presence of suitable catalysts.

N1-allyl-N2-(3-phenylpropyl)oxalamide has been investigated for its potential biological activities. Preliminary studies suggest that it may interact with various biomolecules, potentially modulating enzyme activity and influencing biological pathways. Its specific mechanism of action involves binding to molecular targets, although further research is necessary to elucidate its therapeutic potential fully.

The synthesis of N1-allyl-N2-(3-phenylpropyl)oxalamide typically involves the following steps:

  • Dissolution: Allylamine and 3-phenylpropylamine are dissolved in a solvent like dichloromethane.
  • Reaction with Oxalyl Chloride: Oxalyl chloride is added dropwise while maintaining a temperature between 0°C to 5°C.
  • Stirring: The mixture is stirred at room temperature for several hours to ensure complete reaction.
  • Purification: The crude product is purified using column chromatography to isolate pure N1-allyl-N2-(3-phenylpropyl)oxalamide.

N1-allyl-N2-(3-phenylpropyl)oxalamide has diverse applications:

  • In Chemistry: Serves as a building block for synthesizing complex organic molecules and polymers.
  • In Biology: Explored for its biological activities and interactions with enzymes and receptors.
  • In Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
  • In Industry: Utilized in producing specialty chemicals with specific properties.

Studies on N1-allyl-N2-(3-phenylpropyl)oxalamide have focused on its interactions with biological targets. These interactions may affect enzyme activity or receptor binding, leading to various physiological effects. Understanding these interactions is crucial for assessing the compound's potential therapeutic applications.

Similar Compounds

  • N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide
  • N1-allyl-N2-(3,3-diphenylpropyl)oxalamide

Uniqueness

N1-allyl-N2-(3-phenylpropyl)oxalamide stands out due to its specific combination of functional groups—an allyl group and a phenylpropyl group—providing unique chemical reactivity and biological properties. This distinct structural composition makes it particularly valuable for research and potential industrial applications compared to similar compounds, which may have different functional groups that alter their chemical behavior and biological interactions.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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